![molecular formula C21H24N4O2 B2859556 2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2310121-50-5](/img/structure/B2859556.png)
2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as INDI-1 and is used as a fluorescent calcium indicator.
作用機序
INDI-1 works by binding to calcium ions and undergoing a conformational change that results in an increase in fluorescence. The fluorescence intensity is directly proportional to the concentration of calcium ions present in the cell. This allows researchers to monitor changes in calcium levels over time and observe how different stimuli affect calcium signaling.
Biochemical and Physiological Effects:
INDI-1 has been shown to have minimal effects on cellular function and viability. It has been used in a variety of cell types, including neurons, muscle cells, and immune cells, with no adverse effects reported. This makes it a safe and reliable tool for studying calcium signaling in a wide range of biological systems.
実験室実験の利点と制限
One of the main advantages of INDI-1 is its high sensitivity and specificity for calcium ions. It has a low background signal, which allows for accurate measurements of changes in calcium levels. Additionally, it has a relatively long emission wavelength, which makes it compatible with a variety of imaging systems.
One limitation of INDI-1 is its relatively short half-life, which limits its usefulness for long-term experiments. Additionally, it can be difficult to load into some cell types, which may limit its applicability in certain systems.
将来の方向性
There are several potential future directions for the use of INDI-1 in scientific research. One area of interest is the development of new calcium indicators with improved properties, such as longer half-lives or increased specificity for different calcium channels.
Another potential application is the use of INDI-1 in combination with other imaging techniques, such as optogenetics or super-resolution microscopy, to gain a more detailed understanding of calcium signaling in cells.
Overall, INDI-1 is a valuable tool for studying calcium signaling in a wide range of biological systems. Its high sensitivity and specificity make it a reliable indicator of intracellular calcium levels, and its safety and compatibility with a variety of cell types make it a versatile tool for scientific research.
合成法
The synthesis of INDI-1 involves the reaction of 2-indolecarboxaldehyde with 6-methyl-3-pyridazine methanol to form the intermediate compound. This intermediate compound is then reacted with piperidine to form the final product, INDI-1.
科学的研究の応用
INDI-1 has been widely used in scientific research as a calcium indicator. Calcium is an important signaling molecule in cells and plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. INDI-1 is a fluorescent dye that can be used to measure changes in intracellular calcium levels in real-time. This makes it a valuable tool for studying the role of calcium in various cellular processes.
特性
IUPAC Name |
2-indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16-6-7-20(23-22-16)27-15-17-8-11-24(12-9-17)21(26)14-25-13-10-18-4-2-3-5-19(18)25/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJCRKUKYCRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

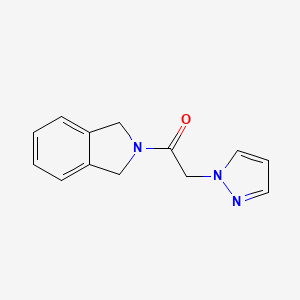
![ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2859474.png)
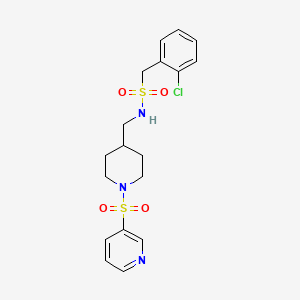
![6-[5-(2-Bromophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2859480.png)
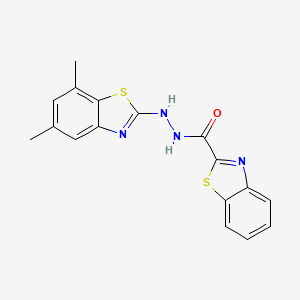
![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859485.png)
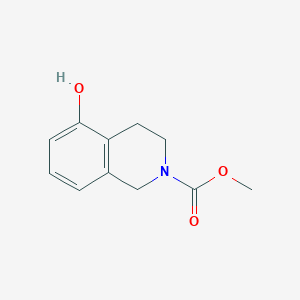

![3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2859491.png)
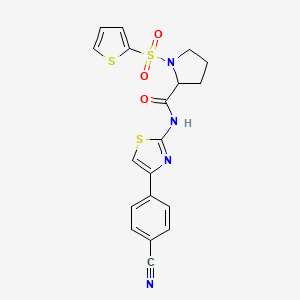
![4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2859493.png)
![1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2859494.png)
![N-cyclopentyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859495.png)
![1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859496.png)